![molecular formula C9H19O6P B14359159 Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate CAS No. 96182-47-7](/img/structure/B14359159.png)
Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate is an organophosphorus compound with the molecular formula C₉H₁₉O₆P. It is a versatile chemical used in various fields, including organic synthesis and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{(C₂H₅O)₂P(O)H} + \text{ClCO₂C₂H₅} \rightarrow \text{(C₂H₅O)₂P(O)CH₂CH₂OCO₂C₂H₅} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yields and purity, making the compound suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium ethoxide.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield a new phosphonate ester .
Aplicaciones Científicas De Investigación
Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phosphite
- Ethyl chloroformate
- Triethyl phosphonoacetate
Uniqueness
Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
96182-47-7 |
|---|---|
Fórmula molecular |
C9H19O6P |
Peso molecular |
254.22 g/mol |
Nombre IUPAC |
2-diethoxyphosphorylethyl ethyl carbonate |
InChI |
InChI=1S/C9H19O6P/c1-4-12-9(10)13-7-8-16(11,14-5-2)15-6-3/h4-8H2,1-3H3 |
Clave InChI |
OSRWBULJHOOBOX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OCCP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


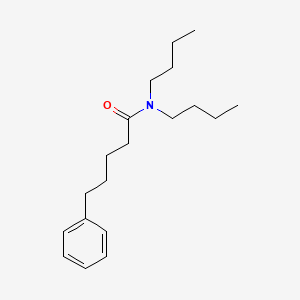

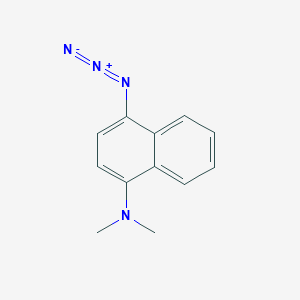
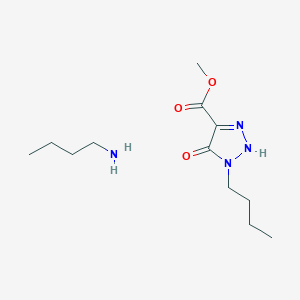

![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)
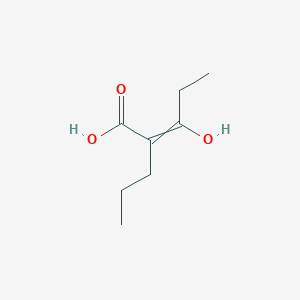
![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
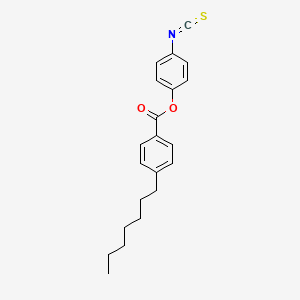
![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)
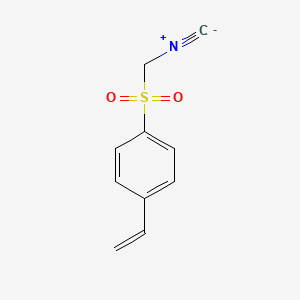
![4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14359143.png)
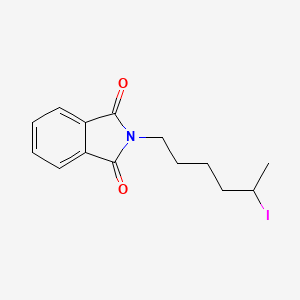
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diethylphosphane)](/img/structure/B14359176.png)
